2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)-N,N-dimethylpropanamide
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Overview
Description
2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)-N,N-dimethylpropanamide is a complex organic compound characterized by its unique structure, which includes a pyrazole ring substituted with methoxy and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)-N,N-dimethylpropanamide typically involves multiple steps. One common method includes the acylation of 1,3-dimethyl-5-pyrazolone with appropriate reagents to introduce the methoxy and dimethyl groups. The reaction conditions often involve the use of solvents such as carbon tetrachloride and catalysts like 2,2’-azo-bis-isobutyronitrile .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)-N,N-dimethylpropanamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methoxy and dimethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)-N,N-dimethylpropanamide has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological molecules, making it useful in biochemical studies.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The exact mechanism of action for 2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)-N,N-dimethylpropanamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-dimethyl-1H-pyrazol-4-yl compounds: These compounds share a similar pyrazole ring structure but differ in their substituents.
2-Fluorophenyl methanone derivatives: These compounds have similar functional groups but differ in their overall structure.
Uniqueness
2-(((5-Methoxy-1,3-dimethyl-1h-pyrazol-4-yl)methyl)amino)-N,N-dimethylpropanamide is unique due to its specific combination of methoxy, dimethyl, and pyrazole groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C12H22N4O2 |
---|---|
Molecular Weight |
254.33 g/mol |
IUPAC Name |
2-[(5-methoxy-1,3-dimethylpyrazol-4-yl)methylamino]-N,N-dimethylpropanamide |
InChI |
InChI=1S/C12H22N4O2/c1-8-10(12(18-6)16(5)14-8)7-13-9(2)11(17)15(3)4/h9,13H,7H2,1-6H3 |
InChI Key |
FNNKGVZKLUHFBV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1CNC(C)C(=O)N(C)C)OC)C |
Origin of Product |
United States |
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